Cas no 1060178-26-8 (2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide)
![2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide structure](https://ja.kuujia.com/scimg/cas/1060178-26-8x500.png)
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide
- 2-chloro-N-(2-thiophen-3-ylethyl)benzamide
- F5103-0177
- SR-01000920978
- SR-01000920978-1
- 1060178-26-8
- AKOS024498480
- 2-chloro-N-(2-(thiophen-3-yl)ethyl)benzamide
- VU0635858-1
-
- インチ: 1S/C13H12ClNOS/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16)
- InChIKey: IEDAVNKOLNWPKG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C(NCCC1=CSC=C1)=O
計算された属性
- せいみつぶんしりょう: 265.0328129g/mol
- どういたいしつりょう: 265.0328129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 57.3Ų
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5103-0177-1mg |
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide |
1060178-26-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5103-0177-20mg |
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide |
1060178-26-8 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5103-0177-2mg |
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide |
1060178-26-8 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5103-0177-5mg |
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide |
1060178-26-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5103-0177-10μmol |
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide |
1060178-26-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5103-0177-30mg |
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide |
1060178-26-8 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5103-0177-10mg |
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide |
1060178-26-8 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5103-0177-50mg |
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide |
1060178-26-8 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5103-0177-75mg |
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide |
1060178-26-8 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5103-0177-5μmol |
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide |
1060178-26-8 | 5μmol |
$63.0 | 2023-09-10 |
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamideに関する追加情報
Introduction to 2-Chloro-N-[2-(Thiophen-3-yl)ethyl]benzamide (CAS No. 1060178-26-8)
2-Chloro-N-[2-(Thiophen-3-yl)ethyl]benzamide (CAS No. 1060178-26-8) is a versatile organic compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered attention for its potential therapeutic applications and biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
2-Chloro-N-[2-(Thiophen-3-yl)ethyl]benzamide is a benzamide derivative featuring a chlorine atom at the para position of the benzene ring and an N-substituted thiophene moiety. The molecular formula of this compound is C14H13ClNO2S, with a molecular weight of approximately 294.77 g/mol. The presence of the thiophene ring and the chlorobenzamide group imparts distinct chemical properties to this molecule, making it an interesting subject for various chemical and biological studies.
The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in solution-based reactions and biological assays. Its melting point is around 145-147°C, and it is stable under standard laboratory conditions. However, care should be taken to avoid exposure to strong acids or bases, as these can potentially degrade the molecule.
Synthesis Methods
The synthesis of 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-(thiophen-3-yl)ethanamine in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds via an amide bond formation between the carboxylic acid derivative and the amine group.
An alternative approach involves the coupling of 2-chlorobenzoyl chloride with thiophene-3-acetonitrile followed by hydrolysis to form the desired amide. This method can be advantageous in terms of reducing side reactions and improving overall yield. Recent advancements in catalytic methods have also shown promise in enhancing the efficiency and selectivity of these synthetic processes.
Biological Activities
2-Chloro-N-[2-(thiophen-3-yl)ethyl]benzamide has been extensively studied for its biological activities, particularly in the context of medicinal chemistry. One of its notable properties is its ability to modulate various biological pathways, including those involved in inflammation, pain, and neurodegenerative diseases.
In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, preliminary studies have shown that 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide can cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) disorders.
Clinical Relevance
The therapeutic potential of 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide has been further explored through preclinical studies. Animal models have been used to evaluate its efficacy in various disease models, including pain management and neuroprotection. Results from these studies have been encouraging, with significant reductions in pain sensitivity and neuroinflammation observed.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide on neuropathic pain using a rat model. The compound was found to significantly reduce mechanical allodynia and thermal hyperalgesia without causing adverse side effects. These findings highlight its potential as a novel analgesic agent for treating neuropathic pain conditions.
Potential Applications
The diverse biological activities of 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide make it a valuable candidate for further drug development. Its anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases such as asthma, multiple sclerosis (MS), and psoriasis. Additionally, its ability to cross the blood-brain barrier opens up possibilities for treating CNS disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Beyond its therapeutic applications, this compound may also find use in other areas such as agrochemicals and materials science. Its unique chemical structure could be leveraged to develop novel pesticides or functional materials with improved performance characteristics.
Conclusion
In conclusion, 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide (CAS No. 1060178-26-8) is a promising organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct properties that make it suitable for various biological studies and therapeutic developments. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, positioning it as a valuable asset in the quest for innovative solutions to complex health challenges.
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